molecular formula C₂₀H₂₄N₂O₃ B1140779 Quinidine 1'-Oxide CAS No. 115730-97-7

Quinidine 1'-Oxide

Número de catálogo: B1140779
Número CAS: 115730-97-7
Peso molecular: 340.42
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinidine 1’-Oxide is a metabolite of quinidine, which is an alkaloid derived from the bark of the Cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. Quinidine 1’-Oxide, like other quinidine metabolites, has been studied for its pharmacokinetic properties and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Quinidine 1’-Oxide can be synthesized through the oxidation of quinidine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

Industrial production of Quinidine 1’-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Quinidine 1’-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Pharmacokinetics and Dynamics

Quinidine 1'-oxide exhibits distinct pharmacokinetic properties compared to its parent compound, quinidine. A study investigated its kinetics in healthy subjects after administering single oral doses ranging from 3 to 15 mg. The findings revealed that this compound has a short elimination half-life of approximately 2.5 hours. The renal clearance rate was measured at about 1.3 L/hr, with only a small percentage (13.9%) of the administered dose recovered unchanged in urine within 12 hours . This rapid clearance suggests limited accumulation in the body, which may influence its therapeutic efficacy.

Antiarrhythmic Properties

Quinidine, including its metabolite this compound, is primarily used as an antiarrhythmic agent. It is indicated for the management of atrial fibrillation and flutter, as well as for treating ventricular arrhythmias. Quinidine works by prolonging the action potential duration and affecting ion currents in cardiac tissues, which helps restore normal sinus rhythm . Although this compound does not exhibit significant pharmacologic activity similar to quinidine itself, understanding its role in the overall pharmacological profile of quinidine is crucial for optimizing treatment regimens.

Drug Interaction Studies

Quinidine has been studied for its ability to inhibit the metabolism of other drugs. Specifically, it was shown to significantly inhibit the 4-hydroxylation of debrisoquine and the 1'-hydroxylation of bufuralol in vitro, indicating its potential as a tool for assessing drug metabolism pathways in humans . This property is particularly useful in pharmacogenomic studies where understanding individual variability in drug metabolism can lead to personalized medicine approaches.

Case Study: Brugada Syndrome Management

A notable application of quinidine (and by extension, its metabolite) is in the management of Brugada syndrome, a condition characterized by an increased risk of sudden cardiac death due to arrhythmias. In a clinical case report, patients with Brugada syndrome were treated with hydroquinidine (an analog) to stabilize their condition during electrical storms . While this case focused on hydroquinidine, it underscores the relevance of quinidine-related compounds in managing life-threatening arrhythmias.

Comparative Analysis of Quinidine and this compound

PropertyQuinidineThis compound
Elimination Half-LifeLonger (~6-8 hours)Shorter (~2.5 hours)
Pharmacological ActivityAntiarrhythmicMinimal
Renal ClearanceVariableApproximately 1.3 L/hr
Role in Drug InteractionsSignificant inhibitorLimited data

Mecanismo De Acción

The mechanism of action of Quinidine 1’-Oxide involves its interaction with ion channels in cardiac cells. It primarily affects sodium and potassium channels, leading to the prolongation of the action potential and refractory period. This action helps in stabilizing the cardiac rhythm and preventing arrhythmias .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Quinidine 1’-Oxide is unique due to its specific oxidation state and the presence of an N-oxide group. This structural feature imparts distinct pharmacokinetic and pharmacodynamic properties compared to other quinidine derivatives. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

Actividad Biológica

Quinidine 1'-Oxide, a metabolite of quinidine, has garnered attention in pharmacological research due to its biological activity and implications in drug metabolism. This article delves into the compound's pharmacokinetics, mechanisms of action, and its role in drug interactions, supported by case studies and relevant data.

Overview of this compound

Quinidine is primarily known as an antiarrhythmic agent and an antimalarial drug. Its metabolism leads to several metabolites, including this compound, which is formed through the action of cytochrome P450 enzymes, particularly CYP3A4. Understanding the biological activity of this compound is crucial for comprehending the overall pharmacological effects of quinidine.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various contexts. A notable study investigated the kinetics and dynamics of quinidine-N-oxide (another name for this compound) after single oral doses ranging from 3 to 15 mg in healthy subjects. The results indicated:

  • Elimination Half-Life : Approximately 2.5±0.282.5\pm 0.28 hours.
  • Renal Clearance : 1.3±0.31.3\pm 0.3 L/hr.
  • Percentage Excreted Unchanged : Only 13.9%±3.7%13.9\%\pm 3.7\% of the dose was recovered in urine as unchanged compound within 12 hours.

These findings highlight that this compound has a shorter half-life compared to its parent compound, quinidine, suggesting a different pharmacodynamic profile .

Quinidine acts primarily through the inhibition of sodium and potassium channels, which is crucial for its antiarrhythmic effects. This compound retains some pharmacological activity but does not exhibit the same level of efficacy as quinidine itself. Specifically:

  • Sodium Channel Inhibition : Quinidine inhibits sodium channel protein type 5 subunit alpha, which is essential for cardiac action potentials.
  • Potassium Channel Inhibition : It also affects various potassium channels (e.g., KCNH2), leading to prolonged action potential duration and QT interval prolongation .

Biological Activity and Drug Interactions

Quinidine and its metabolites, including this compound, significantly influence drug metabolism through their interactions with cytochrome P450 enzymes. Quinidine has been shown to inhibit the metabolism of other drugs, thereby increasing their plasma concentrations and potential toxicity.

Case Studies

  • Debrisoquine Metabolism : A study involving phenotyping subjects for debrisoquine oxidation status demonstrated that co-administration of quinidine increased metabolic ratios significantly (mean increase of 26-fold). This indicates that quinidine can markedly inhibit specific metabolic pathways in vivo .
  • QT Interval Prolongation : Clinical observations have noted that therapeutic levels of quinidine can lead to significant QT interval prolongation, which poses risks for arrhythmias such as Torsades de Pointes. The metabolite this compound contributes to these effects but is less potent than quinidine itself .

Comparative Table of Quinidine and this compound

PropertyQuinidineThis compound
Half-Life Variable (up to 8 hours)2.5±0.282.5\pm 0.28 hours
Renal Clearance Variable1.3±0.31.3\pm 0.3 L/hr
Inhibition Potency Potent inhibitorLess potent
Primary Action Sodium & potassium channel blockerLimited activity
Therapeutic Use Antiarrhythmic & antimalarialNot used clinically

Q & A

Basic Research Questions

Q. What are the standardized protocols for synthesizing and characterizing Quinidine 1'-Oxide to ensure reproducibility in pharmacological studies?

  • Methodological Answer : Synthesis should follow protocols that include detailed reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., column chromatography). Characterization requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm structural identity and purity (>95%). Reproducibility is enhanced by adhering to journal guidelines for experimental reporting, such as including raw spectral data in supplementary materials .

Q. How can researchers validate the purity and structural identity of newly synthesized this compound derivatives?

  • Methodological Answer : For novel compounds, combine multiple analytical techniques:

  • NMR : Assign all proton and carbon signals, comparing with literature for known analogs.
  • X-ray crystallography : Resolve crystal structures for unambiguous confirmation.
  • Elemental analysis : Verify empirical formulas.
    Known compounds require cross-referencing with published spectral databases. Journals like the Beilstein Journal of Organic Chemistry mandate these steps for new compounds .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound's pharmacokinetic properties?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practical viability. For mechanistic studies, apply PICO (Population: enzyme systems; Intervention: this compound; Comparison: baseline activity; Outcome: inhibition kinetics). These frameworks ensure alignment with hypothesis-driven research and ethical review board requirements .

Advanced Research Questions

Q. What experimental strategies resolve conflicting data on this compound's inhibition of CYP1A1/1A2 enzymes?

  • Methodological Answer : Address discrepancies by:

  • Enzyme source standardization : Use recombinant CYP1A1/1A2 (e.g., from E. coli systems) to isolate variables.
  • Kinetic assays : Conduct substrate titration (e.g., ethoxyresorufin-O-deethylase activity) at varying this compound concentrations. Analyze data with nonlinear regression models (e.g., Michaelis-Menten with competitive/noncompetitive inhibition fits).
  • Cross-validation : Compare results across in vitro (microsomes) and in vivo (Cyp1a KO mice) models .

Q. How should mixed-methods approaches integrate quantitative pharmacokinetic data and qualitative patient responses in this compound studies?

  • Methodological Answer :

  • Quantitative arm : Perform dose-response trials measuring plasma concentrations and ECG parameters (e.g., QT interval).
  • Qualitative arm : Conduct semi-structured interviews with patients to assess subjective tolerability (e.g., side effects like cinchonism).
  • Triangulation : Use statistical software (e.g., R, SPSS) for pharmacokinetic modeling, while thematic analysis (NVivo) identifies patient experience patterns. Ensure IRB approval for human subjects protocols .

Q. What statistical models are optimal for analyzing variability in this compound's antiarrhythmic efficacy across heterogeneous cohorts?

  • Methodological Answer :

  • Mixed-effects models : Account for inter-patient variability (e.g., age, CYP genotype) while assessing fixed effects (dose, formulation).
  • Kaplan-Meier analysis : Evaluate time-to-event outcomes (e.g., arrhythmia recurrence) in longitudinal studies.
  • Multivariate regression : Adjust for confounders like concomitant medications. Report p-values with 95% confidence intervals, adhering to CONSORT guidelines for clinical data .

Q. Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported metabolic pathways of this compound across in vitro vs. in vivo models?

  • Methodological Answer :

  • Model harmonization : Use humanized liver models (e.g., chimeric mice with human hepatocytes) to bridge in vitro-in vivo gaps.
  • Isotope tracing : Employ radiolabeled this compound (e.g., ¹⁴C) to track metabolite formation via LC-MS/MS.
  • Meta-analysis : Systematically review existing studies using PRISMA guidelines to identify methodological inconsistencies (e.g., enzyme sources, incubation times) .

Q. What steps ensure reproducibility in this compound studies when scaling from bench to preclinical trials?

  • Methodological Answer :

  • Pre-registration : Document protocols on platforms like Open Science Framework.
  • Blinding : Use double-blinded dosing in animal studies to reduce bias.
  • Data sharing : Deposit raw datasets (e.g., NMR spectra, pharmacokinetic curves) in repositories like Figshare. Follow ARRIVE guidelines for preclinical reporting .

Q. Literature and Synthesis Strategies

Q. How to conduct a systematic literature review on this compound's mechanisms, avoiding biases from outdated or conflicting studies?

  • Methodological Answer :

  • Database selection : Use PubMed, Embase, and Web of Science with MeSH terms (e.g., "Quinidine/analogs & derivatives," "Cytochrome P-450 CYP1A1/antagonists & inhibitors").
  • Inclusion criteria : Prioritize peer-reviewed articles post-2010 with full kinetic data. Exclude studies lacking positive controls.
  • Risk-of-bias tools : Apply Cochrane ROBINS-I for non-randomized studies .

Propiedades

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIANHNFAPFOH-NBGVHYBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.